N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as OTD-002, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown low toxicity in animal studies. However, its efficacy in treating diseases in humans is still unknown, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, it may have potential therapeutic benefits in other diseases such as diabetes and cardiovascular disease. Further research is needed to determine its safety and efficacy in humans and to identify its optimal dosage and administration.
Synthesemethoden
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is synthesized through a multistep process that involves the reaction of o-tolyl hydrazine with 2-chlorobenzoyl chloride to form 3-(o-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-bromoacetophenone to obtain N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the compound is converted to this compound through a reaction with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown promising results in scientific research for its potential therapeutic benefits in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy in treating diseases such as breast cancer, lung cancer, colon cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-5-6-10-19(15)20-24-22(27-25-20)17-11-13-18(14-12-17)23-21(26)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCQVURENOTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.